molecular formula C21H24F3N3O B2997206 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207017-54-6

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2997206
CAS No.: 1207017-54-6
M. Wt: 391.438
InChI Key: MIEQBRRWSAPAMF-UHFFFAOYSA-N
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Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Urea Formation: The final step involves the reaction of the benzylated piperidine with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and trifluoromethyl groups, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures.

Scientific Research Applications

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with other similar compounds, such as:

    1-Benzylpiperidin-4-yl)methylamine: This compound shares the piperidine and benzyl groups but lacks the urea and trifluoromethyl groups.

    (1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound has a similar piperidine structure but differs in the presence of the indanone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-8-4-5-9-19(18)26-20(28)25-14-16-10-12-27(13-11-16)15-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQBRRWSAPAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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